molecular formula C20H26N6O2 B14773889 7-(2,5-Dimethylbenzyl)-1,3-dimethyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

7-(2,5-Dimethylbenzyl)-1,3-dimethyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B14773889
M. Wt: 382.5 g/mol
InChI Key: AYQGKRDHARLFHE-UHFFFAOYSA-N
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Description

7-(2,5-Dimethylbenzyl)-1,3-dimethyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purine core substituted with a 2,5-dimethylbenzyl group, a piperazine ring, and two methyl groups. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2,5-Dimethylbenzyl)-1,3-dimethyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. One common approach is to start with the purine core and introduce the substituents sequentially. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

7-(2,5-Dimethylbenzyl)-1,3-dimethyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.

    Substitution: Nucleophiles such as halides, amines, or alcohols, and electrophiles such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: For its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: As a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.

    Industry: In the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 7-(2,5-Dimethylbenzyl)-1,3-dimethyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets and pathways. This compound may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. The exact mechanism depends on the specific biological activity being studied and the target molecules involved.

Comparison with Similar Compounds

Similar Compounds

    7-Benzyl-1,3-dimethyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione: Similar structure but lacks the 2,5-dimethyl substitution on the benzyl group.

    7-(2-Methylbenzyl)-1,3-dimethyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione: Similar structure with only one methyl group on the benzyl ring.

    7-(2,5-Dimethylbenzyl)-1,3-dimethyl-8-(morpholin-1-yl)-1H-purine-2,6(3H,7H)-dione: Similar structure but with a morpholine ring instead of a piperazine ring.

Uniqueness

The uniqueness of 7-(2,5-Dimethylbenzyl)-1,3-dimethyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione lies in its specific substitution pattern and the presence of both the piperazine ring and the 2,5-dimethylbenzyl group

Properties

Molecular Formula

C20H26N6O2

Molecular Weight

382.5 g/mol

IUPAC Name

7-[(2,5-dimethylphenyl)methyl]-1,3-dimethyl-8-piperazin-1-ylpurine-2,6-dione

InChI

InChI=1S/C20H26N6O2/c1-13-5-6-14(2)15(11-13)12-26-16-17(23(3)20(28)24(4)18(16)27)22-19(26)25-9-7-21-8-10-25/h5-6,11,21H,7-10,12H2,1-4H3

InChI Key

AYQGKRDHARLFHE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C3=C(N=C2N4CCNCC4)N(C(=O)N(C3=O)C)C

Origin of Product

United States

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